O-Acetyl Cefdinir
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Overview
Description
O-Acetyl Cefdinir is a derivative of the antibiotic Cefdinir, which belongs to the third generation of cephalosporins. Cephalosporins are a class of β-lactam antibiotics that are widely used to treat bacterial infections. This compound is known for its broad-spectrum antibacterial activity, making it effective against a variety of Gram-positive and Gram-negative bacteria .
Mechanism of Action
Target of Action
O-Acetyl Cefdinir, a derivative of the antibiotic Cefdinir , primarily targets bacterial cells, specifically their cell wall synthesis machinery . The primary targets are the penicillin-binding proteins (PBPs), which play a crucial role in the synthesis of peptidoglycan, a major component of bacterial cell walls .
Mode of Action
this compound operates by inhibiting bacterial cell wall synthesis. It binds to one or more of the penicillin-binding proteins (PBPs). This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . This interference in cell wall synthesis leads to the weakening of the bacterial cell wall, eventually causing cell lysis and death .
Pharmacokinetics
Cefdinir is orally administered, and its bioavailability ranges from 16% to 21%, which is dose-dependent . It has a protein binding capacity of 60% to 70%, and its elimination half-life is approximately 1.7 ± 0.6 hours . The drug is negligibly metabolized and is primarily excreted in the urine .
Result of Action
The primary result of this compound’s action is the death of bacterial cells due to cell lysis. By inhibiting the synthesis of the bacterial cell wall, the bacteria are unable to maintain their structural integrity, leading to cell death . This results in the effective treatment of bacterial infections.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of β-lactamase enzymes, produced by some bacteria to resist β-lactam antibiotics, can affect the drug’s efficacy . Other factors such as pH, temperature, and the presence of other interacting substances can also potentially influence the action of this compound .
Biochemical Analysis
Biochemical Properties
O-Acetyl Cefdinir interacts with various enzymes and proteins in biochemical reactions. It is known to bind to penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall . The binding of this compound to these proteins inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis and death .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell wall synthesis in bacteria, leading to cell lysis and death . This can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in bacterial cells.
Molecular Mechanism
The mechanism of action of this compound involves its binding to penicillin-binding proteins (PBPs) in the bacterial cell wall . This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death . This mechanism involves enzyme inhibition and changes in gene expression in bacterial cells.
Temporal Effects in Laboratory Settings
The bactericidal effect of this compound is achieved by its binding to penicillin-binding proteins . It is bactericidal at concentrations slightly greater than or equal to the minimum inhibitory concentration (MIC) and demonstrates a notable postantibiotic effect, even against some Gram-negative organisms .
Transport and Distribution
It is known that Cefdinir, the parent compound, distributes into various tissues (e.g., sinus and tonsil) and fluids (e.g., middle ear) .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the periplasmic space of bacterial cells where it can interact with penicillin-binding proteins involved in cell wall synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
O-Acetyl Cefdinir can be synthesized from 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid, a key intermediate in the manufacturing of cephalosporin compounds . The synthesis involves the reaction of O-acetyl thioester with a cephem compound in the presence of a base, typically in a suitable solvent at a temperature range of 10–25°C . The reaction is monitored by High-Performance Liquid Chromatography (HPLC) to ensure the completion of the hydrolysis reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
O-Acetyl Cefdinir undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
O-Acetyl Cefdinir has several scientific research applications, including:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Studied for its interactions with biological molecules and its effects on bacterial cell walls.
Medicine: Investigated for its potential use in treating bacterial infections resistant to other antibiotics.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Cefdinir: The parent compound of O-Acetyl Cefdinir, known for its broad-spectrum antibacterial activity.
Cefuroxime: Another third-generation cephalosporin with similar antibacterial properties.
Cefixime: A cephalosporin used to treat a variety of bacterial infections.
Uniqueness
This compound is unique due to its acetyl group, which may enhance its stability and solubility compared to its parent compound, Cefdinir . This modification can potentially improve its pharmacokinetic properties and make it more effective in certain clinical settings .
Properties
CAS No. |
127770-93-8 |
---|---|
Molecular Formula |
C₁₆H₁₅N₅O₆S₂ |
Molecular Weight |
437.45 |
Synonyms |
(6R,7R)-7-[[(2Z)-2-[(Acetyloxy)imino]-2-(2-amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; [6R-[6α,7β(Z)]]-7-[[[(Acetyloxy)imino](2-amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabic |
Origin of Product |
United States |
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